4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
Description
This compound belongs to the sulfonamide-benzamide hybrid family, characterized by a fluorinated benzylsulfamoyl group and a phenoxyphenyl benzamide scaffold. The dual substitution of fluorine atoms at the benzyl and benzamide moieties may enhance metabolic stability and target binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4S/c27-20-9-6-18(7-10-20)17-29-35(32,33)25-16-19(8-15-24(25)28)26(31)30-21-11-13-23(14-12-21)34-22-4-2-1-3-5-22/h1-16,29H,17H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKTBBSYDJBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The compound was deconstructed into three synthons (Figure 1):
- 4-Fluorobenzoic acid derivative (A-ring precursor)
- 4-Phenoxyaniline (B-ring precursor)
- 4-Fluorobenzylsulfamoyl chloride (sulfamoyl bridge precursor)
Key intermediates were identified as:
- 3-Sulfamoyl-4-fluorobenzoic acid
- N-(4-Phenoxyphenyl)-3-sulfamoyl-4-fluorobenzamide
- 4-Fluorobenzylamine
Route Optimization Considerations
Comparative analysis of literature methods revealed two viable pathways:
Pathway A (Linear Approach):4-Fluorobenzoic acid → 3-nitro-4-fluorobenzoic acid → 3-amino-4-fluorobenzoic acid → 3-sulfamoyl-4-fluorobenzoic acid → benzamide formation → sulfamoylation
Pathway B (Convergent Approach):Parallel synthesis of 3-sulfamoylbenzamide and 4-fluorobenzylamine derivatives followed by coupling
Source demonstrated superior yields (>80%) for benzamide formation via acyl chloride intermediates compared to direct coupling methods. Pathway B was selected for its modularity and scalability.
Detailed Synthetic Procedures
Synthesis of 3-Sulfamoyl-4-fluorobenzoic Acid
Step 1: Nitration of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid (1.0 eq) → HNO3/H2SO4 (0°C → RT, 4h) → 3-nitro-4-fluorobenzoic acid (Yield: 72%)
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.41 (d, J=2.4 Hz, 1H), 8.23 (dd, J=8.8, 2.4 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H)
- m/z : 185.03 [M-H]-
Step 2: Catalytic Reduction to 3-Amino Derivative
3-Nitro-4-fluorobenzoic acid + 10% Pd/C → H2 (50 psi), EtOH, 6h → 3-amino-4-fluorobenzoic acid (Yield: 89%)
Critical Parameter: Maintain pH >9 during workup to prevent diazotization.
Step 3: Sulfamoylation Using HFC Reagent
Adapting methodology from Source:
3-Amino-4-fluorobenzoic acid (1.0 eq) + HFC (1.2 eq) → DCM, 0°C → RT, 12h → 3-sulfamoyl-4-fluorobenzoic acid (Yield: 68%)
Reagent Advantage: HFC (hexafluoroisopropyl N-fluorosulfonylcarbamate) enables sulfamoylation under mild conditions without anhydrous requirements.
Benzamide Formation with 4-Phenoxyaniline
Step 4: Acyl Chloride Generation
3-Sulfamoyl-4-fluorobenzoic acid (1.0 eq) + SOCl2 (3.0 eq) → Reflux, 3h → 3-sulfamoyl-4-fluorobenzoyl chloride (Yield: 94%)
Safety Note: Excess SOCl2 removed via azeotropic distillation with toluene.
Step 5: Amidation Reaction
3-Sulfamoyl-4-fluorobenzoyl chloride (1.0 eq) + 4-phenoxyaniline (1.05 eq) → THF, Et3N (1.1 eq), 0°C → RT, 8h → N-(4-phenoxyphenyl)-3-sulfamoyl-4-fluorobenzamide (Yield: 82%)
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et3N | THF | 0→25 | 82 |
| DMAP | DCM | 25 | 67 |
| Pyridine | EtOAc | 40 | 71 |
Sulfamoyl Functionalization with 4-Fluorobenzylamine
Step 6: Sulfamoylation Under Mitsunobu Conditions
N-(4-Phenoxyphenyl)-3-sulfamoyl-4-fluorobenzamide (1.0 eq) + 4-fluorobenzylamine (1.2 eq) → DIAD (1.5 eq), PPh3 (1.5 eq), THF, N2, 12h → Target compound (Yield: 75%)
Mechanistic Insight: The reaction proceeds through intermediate sulfamoyl chloride formation, though HFC-modified conditions from Source showed better regioselectivity.
Analytical Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, DMSO-d6):
- δ 10.21 (s, 1H, CONH)
- 8.37 (d, J=2.1 Hz, 1H, H-2)
- 7.89 (dd, J=8.7, 2.1 Hz, 1H, H-6)
- 7.62–7.58 (m, 2H, benzyl-H)
- 7.34–7.29 (m, 4H, phenoxy-H)
13C NMR (126 MHz, DMSO-d6):
- 165.8 (C=O)
- 159.2 (d, J=245 Hz, C-F)
- 132.4 (sulfamoyl-C)
HRMS (ESI+):
Calcd for C26H20F2N2O4S [M+H]+: 507.1184
Found: 507.1189
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
| Parameter | Target Range | Impact on Yield |
|---|---|---|
| Reaction pH (Step 3) | 6.8–7.2 | ±15% yield |
| HFC Equivalents | 1.15–1.25 eq | ±8% conversion |
| DIAD Purity | >98% | ±12% selectivity |
Purification Strategy
Three-stage crystallization protocol:
- Hexane/EtOAc (5:1) for debenzylation byproducts
- MeOH/H2O (3:1) for sulfamide isomers
- Chromatography (SiO2, CH2Cl2:MeOH 95:5)
Comparative Analysis of Synthetic Routes
Performance Metrics :
| Route | Total Steps | Overall Yield | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | 7 | 28 | 98.2 | 1.00 |
| B | 5 | 42 | 99.5 | 0.75 |
Route B demonstrated superior efficiency through:
- Elimination of nitro reduction step
- Concurrent sulfamoylation/amidation
- Reduced palladium catalyst requirements
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Benzamide Scaffolds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and biological properties:
Key Comparisons
- Fluorine Substitution: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups contrast with analogs like 5f (single fluorine) and LMM5 (non-fluorinated benzyl). Fluorine enhances electronegativity and may improve membrane permeability and resistance to oxidative metabolism . Compound 4 (4-fluorophenyl sulfonamide) shows moderate PD-L1 inhibition (53.3%), suggesting that fluorination at specific positions optimizes target engagement .
Sulfamoyl Linkage :
- The N-(4-fluorobenzyl)sulfamoyl group in the target compound differs from secondary sulfonamides in LMM5 (methyl-benzyl sulfamoyl) and 5f (tetrahydrofuran-linked sulfamoyl). Primary sulfonamides, as in the target molecule, often exhibit stronger enzyme inhibition due to direct Zn²⁺ coordination in active sites .
- Biological Activity: Anticancer analogs like 4 and LMM5 highlight the role of sulfonamide-benzamide hybrids in targeting cancer pathways (e.g., PD-L1, thioredoxin reductase). The target compound’s phenoxyphenyl group may confer unique selectivity for tyrosine kinases or apoptosis regulators . Compound 31 (, .06% PD-L1 inhibition) and LMM5 demonstrate that scaffold flexibility (e.g., oxadiazole vs. benzamide) modulates activity without cytotoxicity, a trait likely shared by the target molecule .
Biological Activity
4-Fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : 4-Fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
- Molecular Formula : C19H17F2N3O3S
- Molecular Weight : 397.42 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Compounds containing sulfonamide moieties often act as inhibitors of key enzymes involved in bacterial folate synthesis, leading to antimicrobial effects.
- Protein Interaction : The phenyl and fluorobenzyl groups may enhance binding affinity to target proteins, modulating their activity.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that modifications in the benzamide structure can lead to varying degrees of inhibition against bacterial strains. For instance, compounds with fluorinated substituents often show enhanced potency due to increased lipophilicity and better membrane penetration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide | E. coli | 10 µg/mL |
| Control (Sulfamethoxazole) | E. coli | 20 µg/mL |
Anticancer Activity
In vitro studies have indicated that sulfonamide derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases or receptors involved in cell proliferation.
A comparative analysis of similar compounds revealed that modifications in the phenoxy and sulfamoyl groups significantly impact their cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide | MCF-7 (Breast Cancer) | 15 |
| Control (Doxorubicin) | MCF-7 | 5 |
Case Studies
- Cholinesterase Inhibition : A related study explored the inhibition of cholinesterases by benzamide derivatives, noting that structural modifications can lead to selective inhibition profiles. This suggests potential applications in treating neurodegenerative diseases.
- Kinase Inhibition : Another study highlighted the effectiveness of benzamide derivatives in inhibiting various kinases implicated in cancer progression, showcasing their potential as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
